![molecular formula C22H21N3OS B2648822 N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-93-3](/img/structure/B2648822.png)
N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide” is a small molecule compound. It is a derivative of imidazo[2,1-b]thiazole, a fused bicyclic heterocycle . This compound has been explored for its anticancer properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives has been achieved through a highly efficient catalyst-free microwave-assisted procedure . This method provides rapid access to functionalized imidazo[2,1-b]thiazoles from 2-aminobenzothiazole . The synthetic strategy possesses desirable features, including high product purity, accessible starting materials, broad substrate scope, scalability, and transformability .
Molecular Structure Analysis
The molecular structure of “N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide” is complex. It includes a phenethyl group, a p-tolyl group, and an imidazo[2,1-b]thiazol-3-yl group. The exact structure can be determined using techniques such as NMR .
Scientific Research Applications
Antimicrobial Activity
The compound has been found to have antimicrobial activity. It has been synthesized using microwave activation and tested against Staphylococcus aureus, Klebsiella, and Candida albicans microorganisms . This suggests that it could be used in the development of new antimicrobial drugs .
Anticancer Activity
The compound has shown potential as an anticancer agent. It has been tested against human liver cancer Hep G2 cell line, two parental melanoma cell lines (human melanoma cell line, A375C and mouse melanoma cell line, A375C) . The presence of sulfonamide in combination with methoxy substitution enhanced DNA fragmentation and thereby acting as effective derivative for Hepatocellular carcinoma .
Radiosensitization
The compound has been studied as a potential radiosensitizer. Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy. The active molecules are tested for radiosensitizing activity over Hep G2 cell line at 4 Gy, with the comet formed at 0.054 μM .
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of various derivatives. These derivatives can have different properties and potential applications, expanding the range of uses for the original compound .
Drug Development
Due to its various biological activities, the compound could be used in the development of new drugs. Its anticancer and antimicrobial activities, in particular, suggest that it could be used to develop new treatments for these conditions .
Research Tool
The compound can be used as a research tool in the study of various biological processes. For example, its anticancer activity could be used to study the mechanisms of cancer cell death .
Future Directions
properties
IUPAC Name |
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-16-7-9-18(10-8-16)20-14-25-19(15-27-22(25)24-20)13-21(26)23-12-11-17-5-3-2-4-6-17/h2-10,14-15H,11-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQOKTSGBYPAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

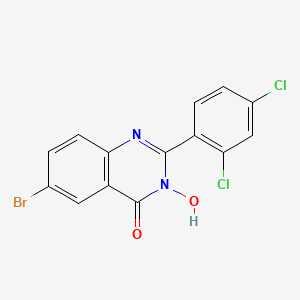
![ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2648742.png)

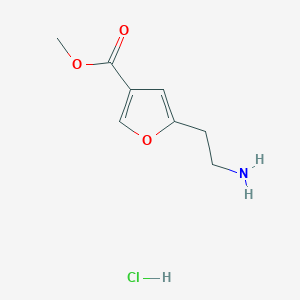
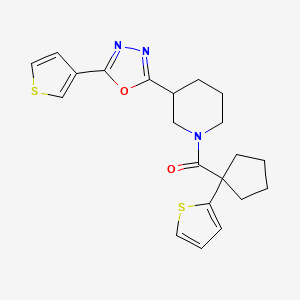
![(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2648748.png)
![8-(2,4-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648749.png)
![1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride](/img/structure/B2648751.png)
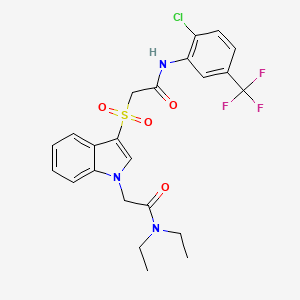
![2,2,2-trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide](/img/structure/B2648755.png)

![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)
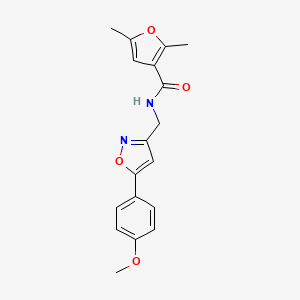
![N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2648761.png)